molecular formula C25H25N3OS B3006785 (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 955637-02-2

(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B3006785
CAS No.: 955637-02-2
M. Wt: 415.56
InChI Key: MEFZJVVZLCSHLO-UHFFFAOYSA-N
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Description

The compound "(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone" features a piperazine core linked to a 4-isopropylbenzo[d]thiazole moiety and a naphthalen-1-yl methanone group. The benzo[d]thiazole group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., monoacylglycerol lipase) or anticancer activity .

Properties

IUPAC Name

naphthalen-1-yl-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3OS/c1-17(2)19-10-6-12-22-23(19)26-25(30-22)28-15-13-27(14-16-28)24(29)21-11-5-8-18-7-3-4-9-20(18)21/h3-12,17H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFZJVVZLCSHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with isopropylbenzaldehyde under acidic conditions to form 4-isopropylbenzo[d]thiazole.

    Piperazine Coupling: The benzothiazole derivative is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate (4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone.

    Naphthalene Attachment: Finally, the intermediate is coupled with naphthalene-1-carboxylic acid using a similar coupling agent to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Hydroxylated derivatives or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, bromo, or sulfonyl derivatives depending on the specific reaction.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against a range of bacterial and fungal pathogens.

Medicine

In medicinal chemistry, the compound is being investigated for its anti-inflammatory and anticancer properties. It has shown promise in inhibiting certain enzymes and pathways involved in inflammation and cancer cell proliferation.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone exerts its effects involves interaction with specific molecular targets. For instance, its anti-inflammatory action may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related methanone derivatives from the evidence:

Compound Name / ID Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features
Target Compound C₂₅H₂₅N₃OS 427.55* Not reported Naphthalen-1-yl, 4-isopropylbenzo[d]thiazole
(4-(1-(3-Methoxy-4-(pyrimidin-5-yl)benzoyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone C₂₃H₂₄N₆O₃S 487.15 89–90 Pyrimidinyl, azetidine, thiazole
(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ea) C₂₄H₂₃N₅O₃S₂ 483.06 232–234 Imidazothiazole, sulfonyl, methoxyphenyl
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5j) C₂₃H₂₀N₈OS₂ 507.10 Not reported Dual benzo[d]thiazole, triazole
(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)(5-(4-chlorophenyl)imidazo[2,1-b]thiazol-2-yl)methanone (9ce) C₂₃H₁₉Cl₂N₅O₃S₂ 550.34 245–247 Chlorophenyl, imidazothiazole, sulfonyl

*Molecular weight calculated based on structural formula.

Key Observations:

  • Lipophilicity: The naphthalen-1-yl group in the target compound likely increases hydrophobicity compared to phenyl or pyrimidinyl substituents in analogs . This may enhance membrane permeability but reduce aqueous solubility.
  • Thermal Stability: Melting points vary significantly (89–90°C to >350°C), influenced by crystallinity from sulfonyl groups (e.g., 9ea, 9ce) or rigid heterocycles (e.g., imidazothiazole in 9ea) . The target compound’s melting point is unreported but expected to align with non-sulfonylated analogs (e.g., ~100–200°C) .
Enzyme Inhibition
  • Monoacylglycerol Lipase (MAGL) Inhibition: Compounds like those in and show reversible MAGL inhibition, critical for neurodegenerative disease therapeutics.
  • Carbonic Anhydrase (CA) Inhibition: Sulfonamide-containing analogs (e.g., 9ce) exhibit CA inhibition (Ki < 100 nM), attributed to the sulfonyl group’s zinc-binding capacity. The target compound lacks this group, likely reducing CA affinity but possibly improving selectivity for other targets .
Anticancer Activity
  • Benzothiazole-Triazole Derivatives (): Compounds like 5j (IC₅₀ ~1–10 μM in cancer cells) demonstrate that dual heterocycles (benzothiazole + triazole) enhance cytotoxicity. The target compound’s naphthalene group may similarly intercalate DNA or inhibit kinases .

Pharmacokinetic Considerations

  • Metabolic Stability: Piperazine rings are susceptible to oxidative metabolism. Bulky substituents (e.g., naphthalene in the target compound) may slow hepatic clearance compared to smaller groups (e.g., thiophene in ’s compound 22) .
  • Bioavailability: Sulfonylated analogs (e.g., 9ea) show lower oral bioavailability due to high polarity, whereas the target compound’s lipophilic naphthalene may improve absorption .

Biological Activity

The compound (4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activity. This article provides a detailed overview of its synthesis, biological properties, and research findings, supported by case studies and data tables.

Chemical Structure and Properties

The molecular structure of the compound includes a piperazine ring, a benzo[d]thiazole moiety, and a naphthalenyl group. These features contribute to its lipophilicity and potential pharmacological properties.

PropertyValue
Molecular FormulaC₁₉H₁₈N₂OS
Molecular Weight334.43 g/mol
CAS Number955681-96-6

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the Piperazine Ring : Reaction of piperazine with appropriate electrophiles.
  • Coupling with Benzo[d]thiazole : Utilizing coupling agents to form the benzo[d]thiazole moiety.
  • Final Coupling with Naphthalene : Employing methods such as Suzuki or Heck coupling to attach the naphthalene group.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that these compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study Example :
A study demonstrated that a derivative of this compound inhibited the growth of breast cancer cells by disrupting cell cycle progression and inducing apoptosis through mitochondrial pathways .

Antimicrobial Activity

The presence of the benzo[d]thiazole moiety suggests potential antimicrobial properties. Compounds with similar structures have been tested against various bacterial strains, showing promising results in inhibiting growth.

Compound NameActivity TypeReference
4-(4-Methylphenyl)piperazineCNS activity
5-MethylisoxazoleAnticancer
2-(4-Isopropylphenyl)thiazoleAntimicrobial

The mechanism of action for this compound likely involves:

  • Inhibition of Enzymatic Activity : Binding to specific enzymes involved in cancer cell proliferation.
  • Disruption of Cell Signaling Pathways : Interfering with signaling pathways that regulate cell survival and apoptosis.

Computational Studies

Computational models, including Quantitative Structure–Activity Relationship (QSAR) analyses, have been employed to predict the biological activity based on structural features. These models suggest that modifications in the structure can enhance efficacy or reduce toxicity.

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